2-[(8-methoxy-2H-chromene-3-carbonyl)amino]pentanoic acid
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Overview
Description
2-[(8-methoxy-2H-chromene-3-carbonyl)amino]pentanoic acid is a complex organic compound that features a chromene ring system Chromenes are a class of oxygen-containing heterocycles that are widely found in natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ringThe final step involves the coupling of the chromene derivative with pentanoic acid under amide bond-forming conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions would be crucial to ensure the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(8-methoxy-2H-chromene-3-carbonyl)amino]pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative .
Scientific Research Applications
2-[(8-methoxy-2H-chromene-3-carbonyl)amino]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[(8-methoxy-2H-chromene-3-carbonyl)amino]pentanoic acid involves its interaction with specific molecular targets. The chromene ring system can interact with various enzymes and receptors, modulating their activity. The methoxy and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
8-methoxy-2H-chromene-3-carboxylic acid: Similar in structure but lacks the amino and pentanoic acid groups.
8-Methoxy-2H-chromene-3-carbaldehyde: Similar in structure but contains an aldehyde group instead of the carbonyl and amino groups.
Uniqueness
2-[(8-methoxy-2H-chromene-3-carbonyl)amino]pentanoic acid is unique due to the presence of both the chromene ring system and the pentanoic acid moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications .
Properties
IUPAC Name |
2-[(8-methoxy-2H-chromene-3-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-3-5-12(16(19)20)17-15(18)11-8-10-6-4-7-13(21-2)14(10)22-9-11/h4,6-8,12H,3,5,9H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDITNFVLGUXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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